molecular formula C6H11NOS B6239678 {bicyclo[1.1.1]pentan-1-yl}(imino)methyl-lambda6-sulfanone CAS No. 2680532-19-6

{bicyclo[1.1.1]pentan-1-yl}(imino)methyl-lambda6-sulfanone

Cat. No.: B6239678
CAS No.: 2680532-19-6
M. Wt: 145.2
InChI Key:
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Description

{bicyclo[1.1.1]pentan-1-yl}(imino)methyl-lambda6-sulfanone is a compound that features a unique bicyclo[1.1.1]pentane core. This core structure is known for its rigidity and three-dimensionality, which can enhance the potency, selectivity, and pharmacokinetic profile of drug-like compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {bicyclo[1.1.1]pentan-1-yl}(imino)methyl-lambda6-sulfanone typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common approach is the substitution of the bridgehead positions of the bicyclo[1.1.1]pentane unit.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to the compound’s specialized applications and relatively recent development. large-scale synthesis would likely involve optimizing the reaction conditions used in laboratory settings to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

{bicyclo[1.1.1]pentan-1-yl}(imino)methyl-lambda6-sulfanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The bicyclo[1.1.1]pentane core can undergo substitution reactions at the bridgehead positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the lambda6-sulfanone moiety can yield sulfoxides or sulfones, while reduction of the imino group can produce amines.

Scientific Research Applications

{bicyclo[1.1.1]pentan-1-yl}(imino)methyl-lambda6-sulfanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of {bicyclo[1.1.1]pentan-1-yl}(imino)methyl-lambda6-sulfanone involves its interaction with molecular targets through its rigid and three-dimensional structure. This interaction can enhance the compound’s potency and selectivity by fitting more precisely into the active sites of enzymes or receptors. The imino and lambda6-sulfanone groups can also participate in various chemical reactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[1.1.1]pentane derivatives: These compounds share the same core structure but differ in the functional groups attached to the bicyclo[1.1.1]pentane unit.

    Propellanes: These compounds have a similar three-dimensional structure but with different ring systems.

    Bioisosteres: Compounds that mimic the biological properties of another molecule by having a similar shape and electronic distribution.

Uniqueness

{bicyclo[1.1.1]pentan-1-yl}(imino)methyl-lambda6-sulfanone is unique due to the combination of its bicyclo[1.1.1]pentane core with the imino and lambda6-sulfanone groups. This combination provides a distinct set of chemical and biological properties that are not found in other similar compounds. Its ability to enhance drug-like properties and overcome genetic resistance makes it a valuable addition to the field of medicinal chemistry .

Properties

CAS No.

2680532-19-6

Molecular Formula

C6H11NOS

Molecular Weight

145.2

Purity

95

Origin of Product

United States

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